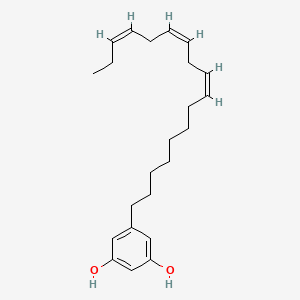
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is a chemical compound with the molecular formula C23H34O2. It is a derivative of 1,3-benzenediol, also known as resorcinol, with a heptadecatrienyl side chain. This compound is characterized by the presence of three conjugated double bonds in the side chain, which are in the Z configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzenediol (resorcinol) as the starting material.
Side Chain Introduction: The heptadecatrienyl side chain is introduced through a series of reactions, including halogenation, coupling, and dehalogenation.
Coupling Reaction: The key step involves the coupling of the halogenated resorcinol with a suitable heptadecatrienyl precursor under specific conditions, such as the use of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol (Resorcinol): The parent compound without the heptadecatrienyl side chain.
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-: Similar compound with different configurations of the side chain.
Uniqueness
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is unique due to the presence of three conjugated double bonds in the Z configuration, which imparts specific chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
83173-23-3 |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-[(8Z,11Z,14Z)-heptadeca-8,11,14-trienyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,18-20,24-25H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
YPIUYRIMBUVEFO-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















